molecular formula C12H14O5 B13951477 Ethyl (4-formyl-3-methoxyphenoxy)acetate CAS No. 58259-46-4

Ethyl (4-formyl-3-methoxyphenoxy)acetate

Cat. No.: B13951477
CAS No.: 58259-46-4
M. Wt: 238.24 g/mol
InChI Key: ZVMUWUAMPCQLRR-UHFFFAOYSA-N
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Description

Ethyl 2-(4-formyl-3-methoxyphenoxy)acetate is an organic compound with the molecular formula C₁₂H₁₄O₅. It is known for its unique structure, which includes a formyl group, a methoxy group, and an ethyl ester group. This compound is often used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(4-formyl-3-methoxyphenoxy)acetate can be synthesized through several methods. One common synthetic route involves the reaction of 4-formyl-3-methoxyphenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of ethyl 2-(4-formyl-3-methoxyphenoxy)acetate often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-formyl-3-methoxyphenoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(4-formyl-3-methoxyphenoxy)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(4-formyl-3-methoxyphenoxy)acetate involves its interaction with various molecular targets. In biological systems, it can undergo hydrolysis to release the active formyl and methoxyphenol moieties. These moieties can then participate in further biochemical reactions, influencing cellular pathways and enzyme activities .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-formyl-2-methoxyphenoxy)acetate
  • Methyl 2-(3-formyl-4-hydroxyphenyl)acetate

Uniqueness

Ethyl 2-(4-formyl-3-methoxyphenoxy)acetate is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of both formyl and methoxy groups in specific positions allows for targeted chemical modifications and applications .

Properties

CAS No.

58259-46-4

Molecular Formula

C12H14O5

Molecular Weight

238.24 g/mol

IUPAC Name

ethyl 2-(4-formyl-3-methoxyphenoxy)acetate

InChI

InChI=1S/C12H14O5/c1-3-16-12(14)8-17-10-5-4-9(7-13)11(6-10)15-2/h4-7H,3,8H2,1-2H3

InChI Key

ZVMUWUAMPCQLRR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC(=C(C=C1)C=O)OC

Origin of Product

United States

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